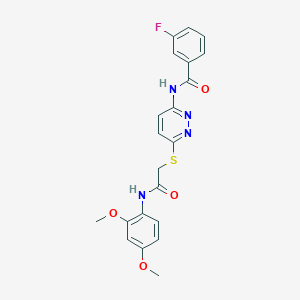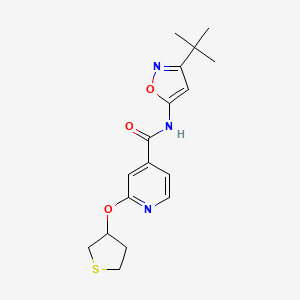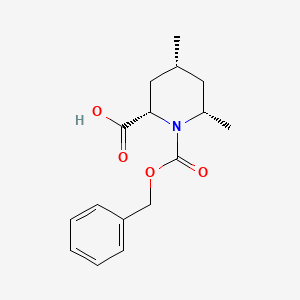![molecular formula C18H23N3OS B2495249 N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide CAS No. 306729-98-6](/img/structure/B2495249.png)
N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide involves strategic chemical reactions to incorporate the sec-butyl and pyrimidinylsulfanyl groups into the acetamide structure. Although specific synthesis routes for this compound were not found, related compounds have been synthesized through condensation reactions, demonstrating the complexity and precision required in synthesizing such molecules (Beck & Gajewski, 1976).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals crucial insights into the spatial arrangement and intermolecular interactions. For instance, studies on related molecules have shown folded conformations around the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016). Such structural features are critical for understanding the reactivity and interactions of the molecule with biological targets or during chemical reactions.
Chemical Reactions and Properties
The chemical reactions involving N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide are influenced by its functional groups. The presence of a pyrimidinylsulfanyl group suggests potential for nucleophilic substitution reactions, while the acetamide group may undergo hydrolysis under certain conditions. These reactions are foundational for modifying the molecule for specific applications or for further derivatization.
Physical Properties Analysis
The physical properties of N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide, such as solubility, melting point, and crystallinity, are directly related to its molecular structure. While specific data for this compound was not available, related compounds exhibit distinct physical properties influenced by their molecular geometry and intermolecular forces (Mary et al., 2020).
Wissenschaftliche Forschungsanwendungen
Pharmacogenetic Implications
Polymorphic Expression and Drug Metabolism
Research has shown that polymorphic expression of certain genes can significantly influence the metabolism of drugs, as demonstrated by a study on acetaminophen (paracetamol). A variant in the UGT1A9 gene promoter region was found to reduce clearance to acetaminophen's glucuronide, indicating genetic variability can impact drug metabolism (Linakis et al., 2018).
Metabolism and Pharmacokinetics
Metabolic Pathways and Age-Related Differences
The metabolism of drugs can vary significantly across different age groups. For example, acetaminophen is metabolized differently in neonates, children, and adults, with variations in glucuronidation and sulfation pathways (Miller et al., 1976). These differences underline the importance of understanding metabolic pathways in the development of therapeutic strategies.
Influence of Genetic Variability on Drug Metabolism
Genetic factors, such as sequence variations in metabolic enzyme genes, can explain interindividual variability in drug metabolism. This insight can be particularly relevant for understanding the metabolic pathways of new chemical entities and their implications in personalized medicine (Linakis et al., 2018).
Potential Mechanisms of Action and Effects
Modification of Sulfation of Hormones
Acetaminophen use has been associated with changes in the sulfation of sex hormones, indicating a potential impact on hormonal homeostasis. This effect suggests that compounds with similar metabolic pathways might also influence hormonal metabolism and could have implications for understanding the mechanisms of action of new drugs (Cohen et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-12(2)15-6-8-16(9-7-15)21-17(22)11-23-18-19-13(3)10-14(4)20-18/h6-10,12H,5,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCPODKOHFCFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)







![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
